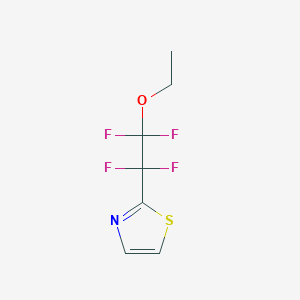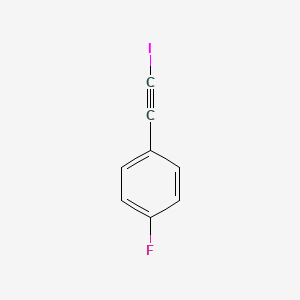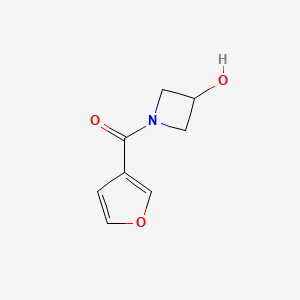![molecular formula C5H4BF3O2S B2915236 [4-(Trifluoromethyl)thiophen-3-yl]boronic acid CAS No. 2246717-07-5](/img/structure/B2915236.png)
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is a chemical compound with the CAS Number: 2242644-66-0 . It has a molecular weight of 195.96 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of boronic acids like “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” was confirmed by X-ray diffraction . Its crystallography and conformation were also analyzed .Chemical Reactions Analysis
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is a powder that is stored at 4°C . It has a molecular weight of 195.96 .Applications De Recherche Scientifique
Organic Semiconductor Development
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid: is instrumental in the advancement of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The trifluoromethyl group enhances the stability and electronic properties of the semiconductor .
Pharmaceutical Research
In the pharmaceutical industry, thiophene derivatives exhibit a range of pharmacological properties. The presence of the trifluoromethyl group in thiophene-based compounds can lead to enhanced biological activity, making them potential candidates for drug development, particularly in anti-inflammatory and anticancer medications .
Material Science
The compound is used in material science, particularly in the creation of corrosion inhibitors. Its ability to form stable bonds with various materials makes it an excellent choice for protecting metals and alloys from corrosion, thus extending their lifespan in industrial applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are key components in the fabrication of OLEDs. The electronic properties of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid contribute to the efficiency and brightness of OLEDs, which are used in display and lighting technologies .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can coordinate with various metals to form complex structures. These complexes are studied for their unique chemical and physical properties, which have implications in catalysis and materials research .
Synthesis of Biologically Active Compounds
The boronic acid group of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is crucial for the Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to synthesize a variety of biologically active compounds, including those with potential therapeutic applications .
Electrochemical Sensors
The compound’s electrochemical properties make it suitable for use in the development of sensors. Specifically, it can be used to create molecularly imprinted polymers for sensor applications, offering high selectivity and sensitivity .
Advanced Synthesis Techniques
Recent advances in synthetic chemistry utilize thiophene derivatives for the regioselective synthesis of complex molecules. The [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is a valuable building block in these syntheses, enabling the creation of diverse and intricate organic molecules .
Safety and Hazards
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Orientations Futures
The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of boronic acids, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Therefore, the future directions of “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” and similar compounds could involve further exploration and optimization of this reaction, as well as the development of new applications in organic synthesis .
Mécanisme D'action
Target of Action
The primary target of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would require further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various bioactive small molecules .
Action Environment
The action of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQATYLVQPFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid | |
CAS RN |
2246717-07-5 |
Source


|
| Record name | [4-(trifluoromethyl)thiophen-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)
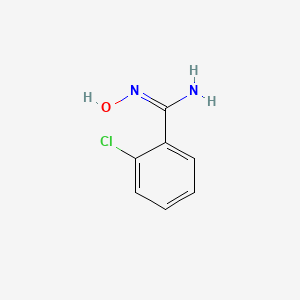
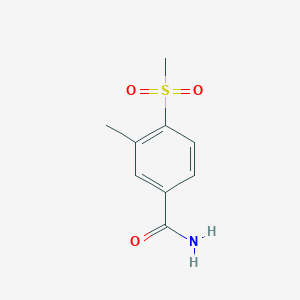
![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)
![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)
